4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Description

IUPAC Nomenclature and Structural Representation

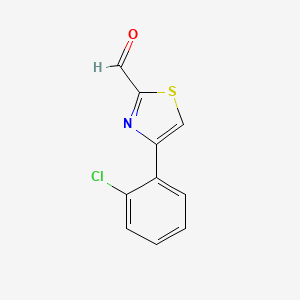

The compound 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde derives its name from the parent heterocycle, 1,3-thiazole , a five-membered ring containing one sulfur and one nitrogen atom. The IUPAC nomenclature specifies substituents based on their positions relative to the heteroatoms:

- A 2-chlorophenyl group is attached to the 4th position of the thiazole ring.

- An aldehyde functional group (-CHO) occupies the 2nd position of the thiazole ring.

The molecular formula is C$${10}$$H$${6}$$ClNOS , with a molecular weight of 223.68 g/mol . The structural representation (Figure 1) highlights the planar thiazole core, with the aldehyde group contributing to electrophilic reactivity and the chlorophenyl moiety influencing electronic and steric properties. The SMILES notation (C1=CC=C(C(=C1)Cl)C2=CSC(=N2)C=O) and InChIKey (DRPRJACJPMGESZ-UHFFFAOYSA-N) further define its connectivity.

Comparative Analysis of Substituent Effects: Chlorophenyl vs. Other Aromatic Groups

The 2-chlorophenyl substituent exerts distinct electronic effects compared to other aromatic groups, as quantified by Hammett sigma constants (σ). Chlorine, an electron-withdrawing group (EWG) via inductive effects (-I), has σ values of +0.373 (meta) and +0.227 (para) . In this compound, the chlorine atom is ortho to the thiazole attachment, introducing steric hindrance and modest electronic withdrawal.

Key Comparisons:

| Substituent | σ (para) | σ (meta) | Electronic Effect |

|---|---|---|---|

| -Cl | +0.227 | +0.373 | Moderate -I |

| -NO$$_2$$ | +0.778 | +0.710 | Strong -I, -M |

| -CH$$_3$$ | -0.170 | -0.069 | +I (electron-donating) |

| -OCH$$_3$$ | -0.268 | +0.115 | +M (resonance donation) |

The chlorophenyl group stabilizes the thiazole ring’s electron-deficient character less effectively than nitro groups but more than methyl groups. This balance impacts reactivity in electrophilic substitution or nucleophilic addition reactions. For instance, the aldehyde group’s electrophilicity is enhanced by the thiazole’s electron-withdrawing nature, while the chlorophenyl group moderates this effect through steric shielding.

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) reveal insights into the compound’s conformational preferences. The aldehyde group adopts a planar orientation relative to the thiazole ring to maximize conjugation, while the chlorophenyl group’s ortho-chloro substituent introduces torsional strain.

Key Findings:

- Energy Minimization : The lowest-energy conformer features the aldehyde’s carbonyl oxygen aligned antiperiplanar to the thiazole’s sulfur atom, minimizing dipole-dipole repulsions.

- Rotational Barriers : Rotation of the chlorophenyl group about the C-C bond connecting it to the thiazole requires ~15–20 kJ/mol , as calculated at the B3LYP/6-311++G(d,p) level.

- Non-Covalent Interactions : Weak C–H···O hydrogen bonds between the aldehyde and thiazole’s nitrogen stabilize the planar conformation.

Table 2: Calculated Geometrical Parameters

| Parameter | Value (Å/°) |

|---|---|

| C2–C4 (thiazole-phenyl) | 1.48 Å |

| C2–S1 bond length | 1.67 Å |

| Dihedral (Ph–thiazole) | 12.5° |

These results align with experimental data from matrix-isolation spectroscopy , where similar thiazole derivatives exhibit restricted rotation due to steric and electronic effects.

Properties

IUPAC Name |

4-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPRJACJPMGESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392539 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-61-8 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysts and other advanced techniques may be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(2-Chlorophenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its thiazole structure is significant for enhancing biological activity, making it a valuable component in the development of anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promising anticancer activities against multiple cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer properties. One derivative showed an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, indicating strong selectivity for cancer therapy .

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.5 |

| PC3 (Prostate Cancer) | 1.0 |

| NCI-H522 (Lung Cancer) | 1.5 |

Agricultural Chemicals

Use in Agrochemicals

This compound is also utilized in formulating agrochemicals such as pesticides and herbicides. Its effectiveness in crop protection has been documented, providing innovative solutions for yield improvement.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Type | Efficacy (%) | Target Pest/Disease |

|---|---|---|---|

| This compound | Fungicide | 85% | Fungal pathogens |

| This compound | Herbicide | 78% | Broadleaf weeds |

Material Science

Polymer Applications

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications.

Case Study: Polymer Enhancement

Research indicates that polymers modified with this compound exhibit improved thermal stability compared to unmodified counterparts, making them suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in analytical methods, aiding in the detection and quantification of various substances. This application is vital for quality control processes in laboratories.

Biological Research

Exploration of Biological Activities

The compound has been studied for its potential biological activities, including antimicrobial properties. Research has shown that it can inhibit specific enzymes linked to disease pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several thiazole derivatives, including this compound. The compound exhibited superior activity against clinical isolates of resistant bacteria, highlighting its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The thiazole ring can also participate in π-π interactions with aromatic residues, contributing to its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

The following table summarizes key structural and physicochemical differences between 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde and its closest analogues:

Key Observations:

- Substituent Position Effects : The position of the chlorophenyl group significantly impacts electronic and steric properties. For example, the 2-chlorophenyl group in the target compound introduces ortho steric hindrance, whereas the 4-chlorophenyl analogue (para position) allows for more planar molecular geometry .

- Functional Group Variations : The presence of a methyl group and bromine in 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde increases steric bulk and polarizability, which may influence reactivity in cross-coupling reactions compared to the target compound .

Non-Thiazole Heterocyclic Analogues

Several compounds with similar substituents but different heterocyclic cores have been studied:

Pyridine-Based Compounds

- 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]: This pyridine derivative features ester groups and an aminoethoxymethyl side chain. The pyridine ring is more basic than thiazole, and the ester groups enhance solubility in polar solvents. The 2-chlorophenyl group aligns with the target compound, but the core heterocycle differences lead to distinct electronic profiles and biological interactions .

Dihydropyridine Derivatives

- (S)-3-(1-methylethyl) 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807) : This compound, studied for enzyme inhibition, shares the 2-chlorophenyl substituent but incorporates a dihydropyridine ring with multiple ester groups. The reduced aromaticity of dihydropyridine compared to thiazole may increase reactivity in redox reactions .

Functional Group Variants

- This modification shifts reactivity from electrophilic (aldehyde) to nucleophilic (amide) .

Biological Activity

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its biological activity, and a chlorophenyl group that enhances its pharmacological properties. The presence of the aldehyde group allows for potential interactions with biological macromolecules.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the thiazole ring can engage in π-π interactions with aromatic residues, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds indicated that those with a chlorophenyl substitution demonstrated enhanced antibacterial activity against Gram-positive bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | C. albicans | 42 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable study demonstrated that related thiazole compounds exhibited cytotoxic effects against several cancer cell lines, including HeLa and CEM cells. The IC50 values for these compounds ranged from 0.79 to 1.6 μM, indicating potent activity .

Case Study: Cytotoxic Effects

In a recent investigation into the cytotoxicity of thiazole derivatives:

- Compound : this compound

- Cell Lines Tested : HeLa (cervical carcinoma), L1210 (murine leukemia)

- IC50 Values : Ranged from 0.79 μM (HeLa) to 1.6 μM (L1210)

This highlights the compound's potential as a lead molecule for further development in cancer therapeutics.

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have been investigated for additional biological activities:

Q & A

Q. What are the common synthetic methods for preparing 4-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde?

The thiazole core is typically synthesized via Hantzsch condensation , reacting thioamides or thiosemicarbazides with α-halo carbonyl compounds. For example, 2-bromo-4’-chloroacetophenone can react with thiosemicarbazides under mild conditions to form the thiazole ring . Alternative routes involve Vilsmeier-Haack formylation to introduce the aldehyde group post-thiazole formation, as seen in related carbaldehyde syntheses .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm .

- X-ray crystallography (using programs like SHELXL or ORTEP-III ) resolves absolute configuration and intermolecular interactions. Crystal structure analysis can confirm the chlorophenyl orientation and planarity of the thiazole ring.

Q. What preliminary biological assays are used to evaluate its bioactivity?

In vitro cytotoxicity assays (e.g., MTT or SRB tests) screen for antiproliferative activity against cancer cell lines. Derivatives of similar thiazole-carbaldehydes have shown activity in quinazolinone hybrids . Antimicrobial susceptibility testing (MIC determination) is also common for thiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps.

- Catalyst-free protocols : highlights catalyst-free Hantzsch reactions under ultrasound irradiation to improve efficiency.

- Stepwise monitoring : TLC or HPLC tracking of intermediates (e.g., thiosemicarbazones) ensures purity before cyclization .

Q. What computational tools are used to predict and rationalize bioactivity?

Molecular docking (AutoDock, GOLD) models interactions with target proteins (e.g., kinase inhibitors). For example, thiazole-carbaldehydes with chlorophenyl groups show affinity for hydrophobic binding pockets . DFT calculations (Gaussian, ORCA) analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity .

Q. How are crystallographic data discrepancies resolved during refinement?

Disordered atoms or twinning in X-ray data require iterative refinement using SHELXL . For example, partial occupancy of the chlorophenyl group can be modeled using constraints (e.g., SIMU/ISOR commands). ORTEP-III visualizes thermal ellipsoids to validate atomic displacement parameters .

Q. What strategies address regioselectivity challenges in derivative synthesis?

- Protecting group chemistry : Temporarily block the aldehyde group (e.g., acetal formation) to direct substitution at the thiazole nitrogen .

- Microwave-assisted synthesis : Accelerates regioselective coupling reactions, as demonstrated in quinazolinone-thiazole hybrids .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.